molecular formula C10H10OS B179869 6-(Methylthio)-1-indanone CAS No. 138485-82-2

6-(Methylthio)-1-indanone

Cat. No. B179869
M. Wt: 178.25 g/mol
InChI Key: NHJZHQRRHNSFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would include the compound’s systematic name, other names it might be known by, and its classification or family. It might also include its uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • Energetic Characterization in Biomass Degradation : Indanone derivatives like 6-methyl-1-indanone have been studied for their role in biomass degradation. These studies involve calorimetric techniques and computational methodologies to determine properties like enthalpies of combustion and sublimation, gas-phase standard molar enthalpies of formation, and the enthalpy of fusion (Silva, Lima, & Ribeiro da Silva, 2018).

  • Synthetic Routes to Ninhydrins : Research has shown the synthesis of 5-methoxyninhydrin from 6-methoxy-1-indanone, demonstrating the utility of indanone derivatives in chemical synthesis, particularly in the preparation of ninhydrin derivatives (Heffner & Joullié, 1991).

  • Electrocatalytic Synthesis of 1-Indanones : An electrochemical strategy for the synthesis of 1-indanones has been developed, which is significant for creating bioactive 1-indanone scaffolds. This method is environmentally friendly and avoids the use of metal catalysts (Zhang et al., 2020).

  • Antiproliferative Activity Against Cancer Cells : Certain indanone derivatives have shown promising antiproliferative activity against human cancer cells. These compounds have been studied for their potential as tubulin polymerization inhibitors (Minegishi et al., 2015).

  • Biomass-Derived Compound Studies : Studies on compounds like 6-hydroxy-1-indanone have contributed to understanding the energetic and structural features of biomass-derived compounds. These include analysis of combustion, sublimation, and formation enthalpies (Silva & Ribeiro da Silva, 2020).

  • Synthesis of Indanone Derivatives : Research into the synthesis of 6-chloro-1-indanone and similar derivatives provides insights into chemical reactions and compound formations useful in various applications (Xu-qiang, 2010).

  • Quantum Chemical Study of Arylidene Indanones : Computational studies on arylidene indanones have been carried out to understand their structural and quantum properties, which are relevant in medicinal chemistry (Shinde et al., 2020).

  • Catalytic Asymmetric Synthesis : Novel isothiocyanates derived from 1-indanones have been used in heteroannulation reactions for the construction of bispirocyclic indanone-thioimidazolidine-oxindoles, showing the versatility of indanone derivatives in asymmetric synthesis (Zhao & Du, 2018).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of current research involving the compound and potential future applications or areas of study.


Please note that the availability of this information can vary depending on the compound . For a specific compound like “6-(Methylthio)-1-indanone”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, websites like Google Scholar can sometimes provide access to relevant scientific articles. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

6-methylsulfanyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJZHQRRHNSFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568514
Record name 6-(Methylsulfanyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylthio)-1-indanone

CAS RN

138485-82-2
Record name 6-(Methylsulfanyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Methylthio)-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylthio)-1-indanone
Reactant of Route 2
Reactant of Route 2
6-(Methylthio)-1-indanone
Reactant of Route 3
Reactant of Route 3
6-(Methylthio)-1-indanone
Reactant of Route 4
Reactant of Route 4
6-(Methylthio)-1-indanone
Reactant of Route 5
6-(Methylthio)-1-indanone
Reactant of Route 6
Reactant of Route 6
6-(Methylthio)-1-indanone

Citations

For This Compound
2
Citations
DB Hauze - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
RJ Heffner - 1991 - search.proquest.com
The first chapter of this dissertation begins with a short review of the cyclopeptide alkaloid literature from 1884 to the present, and ends by describing the first total synthesis of a 14-…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.